1,1,7,7-Tetramethyljulolidine
Overview
Description
1,1,7,7-Tetramethyljulolidine is a type of organic chromophore . It is known for its large electro-optic coefficient (r33), making it highly desirable for fabricating electro-optic (EO) materials .
Synthesis Analysis
The synthesis of 1,1,7,7-Tetramethyljulolidine involves using a 1,1,7,7-tetramethyl julolidine fused furan ring as the electron donor and 2- (3-cyano-4,5,5-trimethyl-5 H -furan-2-ylidene)-malonitrile (TCF) as the acceptor . Two new chromophores, C1 and C2, were designed and synthesized with two different π-bridges (furan-vinylene and thiophene-vinylene accordingly) .Molecular Structure Analysis
The molecular structure of 1,1,7,7-Tetramethyljulolidine is optimized by introducing a heterocycle ring to achieve high electro-optic activity . The 1,1,7,7-tetramethyl julolidine fused furan ring is a good electron donor, and lengthening the π-bridge of a chromophore with a five-membered heterocycle ring could lead to the improvement of r33 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,7,7-Tetramethyljulolidine are influenced by the introduction of a heterocycle ring into the π-bridge . The poled films containing the synthesized chromophores exhibited an r33 value of 75 pm V −1 and 94 pm V −1, respectively .Scientific Research Applications
OLED Applications
1,1,7,7-Tetramethyljulolidine (TMJ) is a crucial intermediate in synthesizing red dopants like DCJTB used in organic electroluminescent devices or OLEDs. A study by Balaganesan et al. (2003) details the formation of a novel chiral sulfonic acid derivative during TMJ synthesis, highlighting its role in OLED manufacturing (Balaganesan, Wen, & Chen, 2003).
Crystal Structure Analysis
Research by Hong et al. (2009) on 8-hydroxy-1,1,7,7-tetramethyljulolidine, a derivative of TMJ, reveals its crystal structure forming a single helical structure with intermolecular H-bonding. This study contributes to understanding the molecular architecture of TMJ derivatives (Hong, Yu, Huang, & Xiao, 2009).
Synthesis and Conversion to Chalcogenoxanthones
Holt et al. (2007) explored the microwave-assisted synthesis of julolidine-9-carboxamide derivatives, including the oxidation of 9-formyl-1,1,7,7-tetramethyljulolidine. This research demonstrates TMJ's versatility in synthesizing compounds with potential applications in various chemical processes (Holt, Calitree, Vincek, Gannon, & Detty, 2007).
Alternative Dopant Synthesis
Zhao et al. (2009) discussed an alternative synthesis method for red electroluminescent dopants, addressing the high manufacturing cost of TMJ-based DCJTB. They developed a novel dopant, DCINB, with similar absorption and emission behavior to DCJTB but more efficient, showcasing TMJ's role in developing cost-effective OLED materials (Zhao, Tang, Zhang, Pi, Xu, Sun, & Zhu, 2009).
NLO Chromophores for Electro-Optical Materials
Zhang et al. (2014) synthesized a new chromophore with 1,1,7,7-tetramethyljulolidine as the electron donor. This research highlights TMJ's application in creating nonlinear optical (NLO) chromophores for electro-optical materials, demonstrating its potential in advanced material sciences (Zhang, Deng, Zhang, Xu, Huang, Peng, Bo, Liu, Zhen, & Qiu, 2014).
Future Directions
properties
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXTXKVGSAPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464407 | |
Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,7,7-Tetramethyljulolidine | |
CAS RN |
325722-28-9 | |
Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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